molecular formula C14H15BrN2O2 B2695406 6-(Boc-amino)-5-bromoquinoline CAS No. 889650-18-4

6-(Boc-amino)-5-bromoquinoline

Cat. No.: B2695406
CAS No.: 889650-18-4
M. Wt: 323.19
InChI Key: NDSMGXYVEQETDA-UHFFFAOYSA-N
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Description

6-(Boc-amino)-5-bromoquinoline is a quinoline derivative that features a tert-butoxycarbonyl (Boc) protected amino group at the sixth position and a bromine atom at the fifth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Boc-amino)-5-bromoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Boc-amino)-5-bromoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.

    Deprotection Reactions: The major product is 6-amino-5-bromoquinoline.

Scientific Research Applications

6-(Boc-amino)-5-bromoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Boc-amino)-5-bromoquinoline depends on its application:

    In Organic Synthesis: The compound acts as a versatile building block, undergoing various chemical transformations to yield desired products.

    In Medicinal Chemistry: It interacts with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Boc-amino)-5-bromoquinoline is unique due to the presence of both the Boc-protected amino group and the bromine atom, providing a balance of reactivity and selectivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

tert-butyl N-(5-bromoquinolin-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10-9(12(11)15)5-4-8-16-10/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSMGXYVEQETDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)N=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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